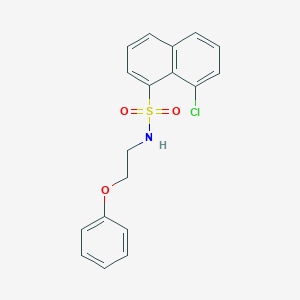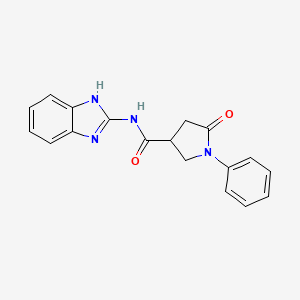![molecular formula C22H23NO8 B4898691 dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)
dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate, also known as TMAI, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. TMAI is a derivative of isophthalic acid and contains a trimethoxyphenylacryloyl group, which is known to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, and to inhibit the growth of cancer cells. dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has also been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and anti-cancer properties. However, dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate. One area of interest is the development of new drugs based on dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate that have improved solubility and reduced toxicity. Another area of interest is the study of the mechanism of action of dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the efficacy of dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate in human clinical trials.
Synthesemethoden
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate can be synthesized using a variety of methods, including the reaction of isophthalic acid with trimethoxyphenylacrylic acid and dimethylamine in the presence of a catalyst. Another method involves the reaction of isophthalic acid with trimethoxyphenylacetic acid and dimethylamine in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
dimethyl 5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO8/c1-27-17-8-13(9-18(28-2)20(17)29-3)6-7-19(24)23-16-11-14(21(25)30-4)10-15(12-16)22(26)31-5/h6-12H,1-5H3,(H,23,24)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQSRYYTCBAKB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-{[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)
![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4898622.png)
![11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898643.png)
![2-chloro-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B4898649.png)
![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4898697.png)
![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)

![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)